(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid
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Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2O4 and its molecular weight is 316.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quinoline Derivatives in Corrosion Inhibition
Quinoline and its derivatives, including compounds like (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, have been recognized for their significant effectiveness against metallic corrosion. These compounds exhibit high electron density and effectively adsorb on metallic surfaces to form stable chelating complexes. This property makes them valuable in applications where corrosion inhibition is critical, such as in industrial settings and in the protection of materials and infrastructure (Verma, Quraishi, & Ebenso, 2020).
Quinoline Derivatives in Biocatalyst Inhibition
Carboxylic acids, a group to which this compound belongs, have shown notable inhibition effects on biocatalysts like microbes. These acids, at certain concentrations, become inhibitory to microbes such as Escherichia coli and Saccharomyces cerevisiae, impacting their metabolism and cell membrane integrity. Understanding this inhibitory mechanism can guide the development of robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Quinoline Derivatives in Drug Synthesis
Levulinic acid (LEV), a compound structurally similar to this compound, has been identified as a versatile chemical for drug synthesis. It has functional groups that offer flexibility and diversity, making it a valuable component in developing new pharmaceuticals. Its cost-effectiveness and simplicity in synthesis steps make it a promising candidate for future drug development (Zhang et al., 2021).
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVPSHCOQHAMU-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161453-37-8 |
Source
|
Record name | 2-Quinolinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αS)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.